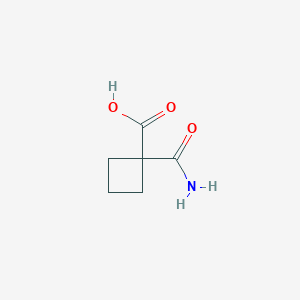

1-carbamoylcyclobutane-1-carboxylic Acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-carbamoylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c7-4(8)6(5(9)10)2-1-3-6/h1-3H2,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVNGQDQHJICRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463990 | |

| Record name | 1-Carbamoylcyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845621-11-6 | |

| Record name | 1-Carbamoylcyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-carbamoylcyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1-carbamoylcyclobutane-1-carboxylic acid IUPAC name and synonyms

Executive Summary

1-Carbamoylcyclobutane-1-carboxylic acid (CAS: 845621-11-6) represents a critical gem-disubstituted cyclobutane scaffold. While often overshadowed by its fully hydrolyzed derivative, 1-aminocyclobutanecarboxylic acid (ACBC), this monoamide serves as a pivotal intermediate in the synthesis of conformationally restricted amino acids and peptidomimetics. Its unique structural rigidity—imparted by the strained cyclobutane ring—makes it an invaluable tool for freezing bioactive conformations in drug discovery campaigns, particularly for glutamate and GABA receptor ligands.

Nomenclature & Identification

Accurate identification is prerequisite to reproducible science. The nomenclature for this compound follows strict IUPAC priority rules, where the carboxylic acid group takes precedence over the amide (carbamoyl) group.

Core Identifiers

| Parameter | Value |

| IUPAC Name | 1-Carbamoylcyclobutane-1-carboxylic acid |

| Systematic Name | 1-(Aminocarbonyl)cyclobutanecarboxylic acid |

| CAS Registry Number | 845621-11-6 |

| Molecular Formula | C₆H₉NO₃ |

| Molecular Weight | 143.14 g/mol |

| SMILES | OC(=O)C1(CCC1)C(=O)N |

| InChI Key | IMVNGQDQHJICRV-UHFFFAOYSA-N |

Synonyms & Trade Names

-

Half-amide of 1,1-cyclobutanedicarboxylic acid

Nomenclature Logic (Visualized)

The following diagram deconstructs the IUPAC priority rules applied to this molecule.

Figure 1: Hierarchical decomposition of the IUPAC name based on functional group priority (Acid > Amide).

Structural Properties & Stereochemistry

The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to minimize torsional strain (eclipsing interactions). In 1,1-disubstituted cyclobutanes like 1-carbamoylcyclobutane-1-carboxylic acid, this puckering creates a distinct spatial arrangement for the substituents.

-

Gem-Disubstitution: The presence of both the bulky carboxylic acid and carbamoyl groups at the C1 position forces the ring into a specific conformation to minimize steric clash between these groups and the adjacent ring hydrogens.

-

Achirality: Despite the complex substitution, the molecule possesses a plane of symmetry passing through C1 and C3, rendering it achiral (meso-like in terms of symmetry elements, though strictly it has no chiral centers).

Synthetic Pathways

The synthesis of 1-carbamoylcyclobutane-1-carboxylic acid is typically approached via two primary routes: the hydrolysis of nitriles or the modification of dicarboxylic acid derivatives.

Route A: Controlled Hydrolysis of 1-Cyanocyclobutanecarboxylic Acid

This is the most direct method. The nitrile group (-CN) can be hydrolyzed to the amide (-CONH₂) under mild basic or acidic conditions without fully converting to the acid.

Protocol:

-

Starting Material: 1-Cyanocyclobutanecarboxylic acid (often synthesized via alkylation of ethyl cyanoacetate with 1,3-dibromopropane followed by partial hydrolysis).

-

Reagents: Hydrogen peroxide (

) and Sodium Hydroxide (NaOH) or mild acid ( -

Mechanism: The hydroperoxide anion (

) acts as a super-nucleophile, attacking the nitrile carbon to form an imidate intermediate, which tautomerizes to the amide. -

Purification: Crystallization from water/ethanol mixtures.

Route B: Desymmetrization of 1,1-Cyclobutanedicarboxylic Acid

This route involves starting with the symmetric dicarboxylic acid.

-

Activation: Convert the diacid to the cyclic anhydride using acetic anhydride.

-

Ammonolysis: Treat the anhydride with dry ammonia gas or ammonium hydroxide.

-

Result: The nucleophilic attack of ammonia opens the anhydride ring to yield the monoamide-monoacid product.

Synthetic Logic Diagram

Figure 2: Controlled hydrolysis pathway. Note that vigorous acidic conditions (red dotted line) must be avoided to prevent conversion to the dicarboxylic acid.

Applications in Drug Discovery

The 1-carbamoylcyclobutane-1-carboxylic acid scaffold is rarely a final drug but acts as a high-value "privileged structure" intermediate.

Precursor to Non-Proteinogenic Amino Acids

The most significant application is its role as a precursor to 1-Aminocyclobutanecarboxylic Acid (ACBC) .

-

Mechanism: The Hofmann rearrangement (using

) of the carbamoyl group converts the amide (-CONH₂) directly into an amine (-NH₂). -

Utility: ACBC is a key component in the synthesis of conformationally constrained peptides and is used to probe the transport mechanisms of amino acids across the blood-brain barrier (LAT1 transporter substrate).

Bioisosterism & Scaffold Design

In medicinal chemistry, the cyclobutane ring serves as a bioisostere for:

-

Gem-dimethyl groups: Providing a similar steric bulk but with tied-back conformation.

-

Proline analogs: Restricting the

and

Table 1: Comparative Utility of Cyclobutane Scaffolds

| Scaffold Derivative | Key Functionality | Primary Application |

| Monoamide (Subject) | H-bond donor/acceptor pair | Intermediate; Peptidomimetic building block |

| Amino Acid (ACBC) | Zwitterionic transport substrate | LAT1 inhibitor design; Tumor imaging agents |

| Dicarboxylic Acid | Metal chelation | Metal-Organic Frameworks (MOFs); Cross-linkers |

References

-

IUPAC Nomenclature Rules : IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link

-

Synthesis of Cyclobutane Derivatives : "Cyclobutanecarboxylic acid". Organic Syntheses, Coll. Vol. 3, p. 213 (1955). Link

-

Nitrile Hydrolysis Mechanisms : "The Hydrolysis of Nitriles". Chemistry LibreTexts. Link

-

Compound Data : "Cyclobutane-1,1-dicarboxylic acid monoamide (CAS 845621-11-6)".[1][2][3][4][5] ChemicalBook. Link

-

Hydantoin Route Context : "Synthesis and Characterization of Amino Acid-Derived Hydantoins". ResearchGate. Link

Sources

- 1. guidechem.com [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. CYCLOBUTANE-1,1-DICARBOXYLIC ACID MONOAMIDE | 845621-11-6 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CYCLOBUTANE-1,1-DICARBOXYLIC ACID MONOAMIDE | 845621-11-6 [chemicalbook.com]

- 6. 779-71-5,2-Chloro-5-trifluoromethyl-benzenesulfonamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. 917389-18-5,Methyl 2-(2-chloro-8-fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-4H-quinazolin-4-yl)acetate_CoreSyn [coresyn.com]

- 8. 130753-13-8,N-Cbz-Nortropinone_CoreSyn [coresyn.com]

Unlocking Molecular Architecture: A Technical Guide to the Conformational Analysis of Cyclobutanecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The cyclobutane motif, a cornerstone in modern medicinal chemistry and materials science, imparts unique three-dimensional characteristics that profoundly influence molecular properties and biological activity.[1][2] Its inherent ring strain and puckered conformation provide a rigid scaffold that can orient substituents in well-defined spatial arrangements, making it a valuable tool for modulating drug-receptor interactions and enhancing metabolic stability.[1][2][3] This guide provides an in-depth exploration of the principles and methodologies for the conformational analysis of cyclobutanecarboxylic acid derivatives. We will delve into the synergistic application of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, with computational modeling to elucidate the conformational landscape of these important molecules. This document is intended to be a practical resource for researchers, offering not only theoretical underpinnings but also actionable protocols and data interpretation strategies.

The Conformational Landscape of the Cyclobutane Ring: A Tale of Strain and Puckering

The cyclobutane ring is characterized by significant ring strain, a combination of angle strain and torsional strain.[4][5] A planar cyclobutane would have C-C-C bond angles of 90°, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain.[1] Furthermore, a planar conformation would force all the hydrogen atoms on adjacent carbons into an eclipsed arrangement, resulting in high torsional strain.[5]

To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation.[1][5][6] In this conformation, one carbon atom is bent out of the plane of the other three, with a dihedral angle of approximately 25-35°.[6][7][8] This puckering reduces the eclipsing interactions between adjacent C-H bonds, though it slightly increases the angle strain.[1][5]

It is crucial to understand that this puckered conformation is not static. The cyclobutane ring undergoes a rapid "ring-flipping" process at room temperature, where the puckered carbon inverts its position. This dynamic equilibrium between two equivalent puckered conformations is a key feature of the cyclobutane ring system. The introduction of substituents, such as a carboxylic acid group, breaks this symmetry and leads to distinct axial and equatorial conformers with different energies. The position of this equilibrium is a critical determinant of the molecule's overall shape and properties.

A Synergistic Approach: Integrating Experimental and Computational Techniques

A comprehensive conformational analysis of cyclobutanecarboxylic acid derivatives necessitates a multi-faceted approach, combining the strengths of experimental and computational methods.[9] This synergistic workflow allows for a more complete and validated understanding of the molecule's conformational preferences in different states (solid, solution, and gas phase).

Caption: Synergistic workflow for conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution

NMR spectroscopy is the most powerful tool for determining the solution-state conformation of cyclobutanecarboxylic acid derivatives.[4] The analysis of proton (¹H) NMR spectra, particularly the coupling constants and Nuclear Overhauser Effects (NOEs), provides a wealth of information about dihedral angles and through-space proximities of atoms.

The Crucial Role of Vicinal and Long-Range Coupling Constants

The magnitude of the scalar coupling constant (J) between two protons is dependent on the number of bonds separating them and the dihedral angle between their C-H bonds.

-

Vicinal Coupling (³JHH): The relationship between the three-bond proton-proton coupling constant and the dihedral angle is described by the Karplus equation.[10] While the exact parameters of the Karplus curve can be influenced by factors like substituent electronegativity, the general trend holds true for cyclobutane systems. Larger ³JHH values are typically observed for protons with dihedral angles approaching 0° or 180°, while smaller values are seen for angles around 90°.

-

Long-Range Coupling (⁴JHH): In cyclobutane derivatives, four-bond couplings can be particularly informative for determining the axial versus equatorial position of substituents.[4] Studies have shown a pronounced orientation dependence for these couplings, with ⁴J(eq-eq) being significantly larger (around 5 Hz) than ⁴J(ax-ax) (around 0 Hz).[4] This difference provides a direct experimental handle to assess the conformational equilibrium.

Nuclear Overhauser Effect (NOE) for Spatial Proximity

The NOE is a through-space effect that is observed between protons that are close to each other in space, typically within 5 Å.[11] NOE experiments, such as 2D NOESY, can be used to establish the relative stereochemistry of substituents on the cyclobutane ring. For instance, a strong NOE between two protons on the same face of the ring (cis relationship) and the absence of an NOE between protons on opposite faces (trans relationship) can provide unambiguous stereochemical assignments.[12][13]

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the cyclobutanecarboxylic acid derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[14] The choice of solvent can influence the conformational equilibrium, so it is important to select a solvent that is relevant to the intended application.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum to observe the chemical shifts and multiplicity of the signals.

-

Acquire a two-dimensional COSY (Correlation Spectroscopy) spectrum to identify all the scalar couplings between protons.

-

Acquire a two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space correlations. A mixing time of 300-800 ms is typically used for small molecules in NOESY experiments.

-

-

Data Analysis:

-

Assign all the proton resonances in the ¹H NMR spectrum using the COSY and NOESY/ROESY data.

-

Extract the values of all relevant ³JHH and ⁴JHH coupling constants from the 1D ¹H NMR spectrum. This may require spectral simulation for complex multiplets.

-

Analyze the NOESY/ROESY spectrum to identify key through-space correlations and use these to determine the relative stereochemistry.

-

Use the measured coupling constants, particularly the ⁴JHH values, to determine the predominant conformation (axial or equatorial substituent) and estimate the position of the conformational equilibrium.

-

X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[9] While the conformation in the crystal lattice may not always be the same as the predominant conformation in solution, it provides a crucial, high-resolution snapshot of a low-energy conformer. This information is invaluable for validating computational models and for understanding intermolecular interactions in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the cyclobutanecarboxylic acid derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Computational Chemistry: Bridging Experiment and Theory

Computational methods, particularly Density Functional Theory (DFT), are essential for a complete conformational analysis.[9][15][16] They provide insights into the relative energies of different conformers, the barriers to interconversion, and can be used to predict NMR parameters for comparison with experimental data.

Choosing the Right Computational Approach

For cyclobutanecarboxylic acid derivatives, a combination of a suitable functional and basis set is crucial for obtaining accurate results. The B3LYP functional is a widely used and generally reliable choice for organic molecules.[17][18][19] A Pople-style basis set such as 6-31G(d) is often a good starting point, while larger basis sets like aug-cc-pVTZ can provide higher accuracy, especially for calculating subtle energetic differences and NMR parameters.[8][20][21]

Computational Workflow

Caption: Computational workflow for conformational analysis.

-

Conformational Search: Generate initial 3D structures for all plausible conformers (e.g., axial and equatorial puckered forms, and different rotamers of the carboxylic acid group).

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a chosen DFT method and basis set.

-

Frequency Calculation: Perform a frequency calculation for each optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).

-

NMR Parameter Calculation: For the low-energy conformers, calculate the NMR chemical shifts and coupling constants.

-

Comparison with Experimental Data: Compare the calculated NMR parameters with the experimental values to validate the computational model and to aid in the assignment of the experimental spectrum. The relative Gibbs free energies can be used to predict the population of each conformer in the gas phase or with the inclusion of a solvent model.

Data Interpretation and Case Study

The true power of this synergistic approach lies in the integrated interpretation of all the data. For a hypothetical 1,3-disubstituted cyclobutanecarboxylic acid, the analysis might proceed as follows:

-

X-ray crystallography reveals a solid-state conformation with the carboxylic acid group in an equatorial position.

-

¹H NMR spectroscopy in solution shows a set of coupling constants, including a ⁴JHH value of 4.8 Hz between two equatorial protons. This is consistent with the equatorial conformer being the major species in solution.

-

DFT calculations at the B3LYP/aug-cc-pVTZ level show that the equatorial conformer is 1.5 kcal/mol lower in Gibbs free energy than the axial conformer. This calculated energy difference corresponds to an equatorial:axial population ratio of approximately 9:1 at room temperature, which is in good agreement with the NMR data.

-

NOESY data confirms the cis-stereochemistry of the substituents, as indicated by strong cross-peaks between protons on the same face of the ring.

This integrated dataset provides a high degree of confidence in the assignment of the predominant solution-state conformation and the relative stereochemistry of the molecule.

Conclusion

The conformational analysis of cyclobutanecarboxylic acid derivatives is a critical aspect of their development in drug discovery and materials science. A thorough understanding of their three-dimensional structure and dynamics can provide invaluable insights into their function. By employing a synergistic approach that combines the power of NMR spectroscopy, X-ray crystallography, and computational chemistry, researchers can build a comprehensive and validated model of the conformational landscape of these important molecules. The protocols and strategies outlined in this guide provide a robust framework for achieving this goal.

References

-

Abraham, R. J., et al. (2010). A ¹H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 48(10), 768-776. [Link]

- Dalal, M. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute.

-

Cremer, D. (2019). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Molecules, 24(19), 3436. [Link]

- LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts.

- Makarewicz, E., et al. (2018). ¹H-NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Molecules, 23(7), 1756.

- Conformation: Torsional, Angular and Steric Strain: Cyclobutane. (2022, October 27). YouTube.

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr.

- Welsch, M., et al. (2016). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry, 59(15), 6945-6969.

-

Casanovas, J., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(19), 7236-7245. [Link]

- Kukolich, S. G., et al. (2023). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. 77th International Symposium on Molecular Spectroscopy.

- Hassan, H. B., et al. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. International Journal of ChemTech Research, 6(7), 3684-3691.

- Lustig, E., & Sederholm, C. H. (1966). N.M.R. studies of ¹⁹F chemical shifts and coupling constants in cyclobutane derivatives. The Journal of Chemical Physics, 45(10), 3623-3630.

- University of Wisconsin-Madison. (n.d.). 5-HMR-5 Vicinal Proton-Proton Coupling ³JHH.

- ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes.

- Egawa, T., et al. (1987). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. The Journal of Chemical Physics, 86(11), 6018-6026.

-

García-Rodeja, Y., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry, 88(7), 4349-4357. [Link]

- Dragojlovic, V. (2015). Conformational analysis of cycloalkanes. Monatshefte für Chemie - Chemical Monthly, 146(10), 1579-1596.

- Houghton, F. J., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry.

- Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Deriv

- Reddit. (2016). ubiquity of B3LYP/6-31G.

- Kwan, E. E. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS.

-

Lee, J., & Im, W. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Journal of Chemical Information and Modeling, 61(3), 1277-1288. [Link]

- ResearchGate. (n.d.). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods.

- Foley, D. J., et al. (2018). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 13(17), 1783-1788.

- Tourwé, D., et al. (1994). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 37(9), 1389-1401.

- Ben El Ayouchia, S., et al. (2021).

-

Richardson, W. H., & Smentowski, F. J. (1966). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Chemical Physics, 45(12), 4643-4651. [Link]

- Nowick, J. S. (2011, December 1). Lecture 19.

- Lee, J., & Im, W. (2020). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. ChemRxiv.

- ORCA Input Library. (n.d.). Basis sets.

- Lin, W., et al. (2022). Conformational Analysis Of Cyclobutanecarboxylic Acid. IDEALS - University of Illinois.

- ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes.

- ResearchGate. (n.d.). Using the 6–31G (d) basis set, the DFT/B3LYP approach was used to....

- Ben El Ayouchia, S., et al. (2021). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Molecules, 26(3), 698.

- Tighadouini, S., et al. (2023). Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. Molecules, 28(13), 5038.

- Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants Coupling Constants the chemical shift.

- Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.

- Auremn. (n.d.).

- Journal of Medicinal and Chemical Sciences. (n.d.).

- Journal of the American Chemical Society. (n.d.). [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00306C [pubs.rsc.org]

- 4. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. inpressco.com [inpressco.com]

- 18. reddit.com [reddit.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Conformational Analysis Of Cyclobutanecarboxylic Acid | IDEALS [ideals.illinois.edu]

1-carbamoylcyclobutane-1-carboxylic acid molecular weight and formula

Executive Summary

1-Carbamoylcyclobutane-1-carboxylic acid (often referred to as cyclobutane-1,1-dicarboxylic acid monoamide) represents a critical synthetic node in the development of conformationally constrained amino acids. It serves as the immediate precursor to 1-aminocyclobutane-1-carboxylic acid (ACBC) , a non-proteinogenic amino acid widely utilized in medicinal chemistry to rigidify peptide backbones and probe biological transport mechanisms (specifically System L amino acid transporters).

This guide provides a comprehensive technical profile, validated synthetic workflows, and application logic for researchers leveraging this scaffold in drug discovery.

Physicochemical Profile

The molecular identity of 1-carbamoylcyclobutane-1-carboxylic acid is defined by its geminal substitution pattern, introducing significant steric bulk and rigid geometry.

Table 1: Molecular Specifications

| Property | Specification |

| IUPAC Name | 1-Carbamoylcyclobutane-1-carboxylic acid |

| Common Synonyms | Cyclobutane-1,1-dicarboxylic acid monoamide; 1-Carbamoylcyclobutanecarboxylic acid |

| CAS Registry Number | 845621-11-6 |

| Molecular Formula | C₆H₉NO₃ |

| Molecular Weight | 143.14 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in non-polar solvents |

| pKa (Predicted) | ~3.8 (Carboxylic Acid), ~16 (Amide) |

Synthetic Architecture & Methodology

The synthesis of 1-carbamoylcyclobutane-1-carboxylic acid is a classic desymmetrization of 1,1-cyclobutanedicarboxylic acid. The most robust pathway involves the formation of a cyclic anhydride followed by nucleophilic ring opening with ammonia.

Reaction Pathway Diagram

The following diagram illustrates the transformation from the dicarboxylic acid to the target monoamide, and its subsequent utility in generating ACBC via the Hofmann rearrangement.

Figure 1: Synthetic lineage from dicarboxylic acid precursor to the target monoamide and downstream amino acid.

Detailed Synthetic Protocol

Objective: Synthesis of 1-carbamoylcyclobutane-1-carboxylic acid from 1,1-cyclobutanedicarboxylic acid.

Reagents:

-

1,1-Cyclobutanedicarboxylic acid (1.0 eq)[1]

-

Acetic Anhydride (excess) or Thionyl Chloride (1.2 eq)

-

Ammonium Hydroxide (28% NH₃) or Anhydrous Ammonia gas

Step-by-Step Methodology:

-

Anhydride Formation (Activation):

-

Dissolve 1,1-cyclobutanedicarboxylic acid in acetic anhydride.

-

Reflux at 140°C for 2–4 hours. Causality: Thermal dehydration cyclizes the diacid into the thermodynamically favored 5-membered anhydride ring.

-

Concentrate in vacuo to remove excess acetic anhydride/acetic acid. The residue (cyclobutane-1,1-dicarboxylic anhydride) is often used directly without purification to prevent hydrolysis.

-

-

Ammonolysis (Desymmetrization):

-

Dissolve the crude anhydride in dry THF or dioxane.

-

Cool the solution to 0°C in an ice bath. Control: Low temperature favors the nucleophilic attack of ammonia on the carbonyl while minimizing over-reaction or polymerization.

-

Slowly bubble anhydrous NH₃ gas or add concentrated aqueous NH₄OH dropwise.

-

Observation: A precipitate often forms as the ammonium salt of the product is generated.

-

-

Isolation & Purification:

-

Acidify the mixture carefully with 1N HCl to pH ~2–3.

-

Extract with Ethyl Acetate (3x).

-

Dry organic layer over Na₂SO₄ and concentrate.

-

Recrystallize from water/ethanol if necessary.

-

Self-Validating Checkpoint:

-

IR Spectroscopy: Monitor the shift from anhydride carbonyls (~1780, 1860 cm⁻¹) to the amide/acid carbonyls (~1650–1700 cm⁻¹). The disappearance of the high-frequency anhydride bands confirms ring opening.

Applications in Drug Discovery

The primary utility of 1-carbamoylcyclobutane-1-carboxylic acid lies in its role as a "masked" amino acid.

Precursor to Constrained Amino Acids (ACBC)

The target molecule is the substrate for the Hofmann Rearrangement . Treating the monoamide with Bromine/NaOH or (Diacetoxyiodo)benzene converts the primary amide (-CONH₂) into a primary amine (-NH₂), yielding 1-aminocyclobutane-1-carboxylic acid (ACBC) .

Significance:

-

Conformational Restriction: ACBC is a rigid analogue of alanine. Incorporating it into peptides restricts the

and -

Metabolic Stability: The quaternary carbon at the

-position prevents racemization and enzymatic degradation by proteases. -

Transport Inhibition: ACBC is a known substrate/inhibitor of the L-type Amino Acid Transporter 1 (LAT1), a target often overexpressed in cancer cells.

Analytical Characterization Data (Expected)

To validate the identity of the synthesized material, compare against these expected spectral signatures:

-

¹H NMR (DMSO-d₆, 400 MHz):

- ~12.0 ppm (br s, 1H, -COOH )

- ~7.0–7.5 ppm (two br s, 2H, -CONH ₂; diastereotopic non-equivalence may be observed)

-

~2.3–2.5 ppm (m, 4H, cyclobutane

-

~1.7–1.9 ppm (m, 2H, cyclobutane

-

MS (ESI-):

-

m/z 142.1 [M-H]⁻ (Negative mode is preferred for carboxylic acids).

-

References

-

ChemicalBook. (2025). Cyclobutane-1,1-dicarboxylic acid monoamide Properties and CAS 845621-11-6. Retrieved from

-

Organic Syntheses. (1943).[2] 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid.[2][3][4] Org. Synth. 23, 16. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 89643, 1-Aminocyclobutanecarboxylic acid. Retrieved from

-

Merck Millipore. (2025). 1,1-Cyclobutanedicarboxylic acid for synthesis. Retrieved from

Sources

The Cyclobutane Moiety: A Rising Star in Medicinal Chemistry's Constellation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Once considered an underutilized and synthetically challenging scaffold, the cyclobutane moiety has emerged as a powerful tool in modern medicinal chemistry. Its unique stereochemical and physicochemical properties, born from a strained yet stable puckered conformation, offer drug designers a versatile component to overcome prevalent challenges in potency, selectivity, and pharmacokinetics. This guide provides a comprehensive exploration of the cyclobutane ring's role, delving into its conformational intricacies, its application as a multifaceted bioisostere, its profound impact on drug metabolism and pharmacokinetics (DMPK) profiles, and the synthetic strategies enabling its incorporation. Through detailed case studies and practical insights, we illuminate why this four-membered carbocycle is increasingly pivotal in the development of next-generation therapeutics.

The Unique Architecture of a Strained Ring: Physicochemical & Conformational Properties

The cyclobutane ring's utility in drug design is fundamentally rooted in its distinct three-dimensional structure. Unlike the flat, highly strained cyclopropane or the flexible, low-strain cyclohexane, cyclobutane exists in a dynamic equilibrium between puckered "butterfly" conformations to alleviate torsional strain that would arise from a planar arrangement.[1][2]

Key Properties Stemming from this Conformation:

-

Inherent Ring Strain: With a strain energy of approximately 26.3 kcal/mol, the cyclobutane ring is significantly strained, yet it remains relatively inert chemically under physiological conditions.[3] This latent energy can be harnessed in synthetic chemistry but does not typically pose a liability in vivo.

-

Puckered Conformation: The ring is not planar; one carbon atom is bent out of the plane of the other three by about 25-30 degrees.[2][4] This non-planar, puckered structure is crucial as it creates a defined three-dimensional geometry, allowing substituents to be placed in precise spatial orientations (axial and equatorial-like positions), which is critical for optimizing interactions with biological targets.

-

Conformational Rigidity: Compared to larger cycloalkanes or open-chain linkers, the cyclobutane ring is conformationally restricted.[4][5] This rigidity can be highly advantageous, as it reduces the entropic penalty upon binding to a protein target, potentially leading to a significant increase in binding affinity.[4]

Caption: Puckered conformation of the cyclobutane ring.

The Cyclobutane Moiety as a Versatile Bioisostere

A primary application of the cyclobutane ring in medicinal chemistry is as a bioisostere—a substituent that retains similar physical or chemical properties to the original group, leading to comparable biological activity. The cyclobutane's defined 3D shape and volume allow it to mimic and replace several common motifs, often with significant advantages.[3][6]

Replacement for gem-Dimethyl Groups

The gem-dimethyl group is frequently used to introduce lipophilicity or to provide a steric blocking effect to prevent metabolic degradation. However, it can also lead to high lipophilicity (increasing potential for off-target effects) and, in some cases, can be metabolized. A spiro-fused cyclobutane can serve as an excellent bioisostere.

-

Causality: The cyclobutane ring mimics the tetrahedral angle and steric bulk of the gem-dimethyl group while introducing greater sp³ character. This increase in three-dimensionality can improve aqueous solubility and often enhances metabolic stability by locking adjacent rotatable bonds and shielding metabolically labile sites.[7][8]

Saturated Mimic of Phenyl Rings

Replacing a planar phenyl ring with a non-aromatic scaffold is a common strategy to improve physicochemical properties, such as solubility, and to escape metabolic pathways associated with aromatic rings (e.g., hydroxylation).

-

Causality: A 1,3-disubstituted cyclobutane can effectively project substituents into space in a manner similar to a 1,4-disubstituted (para) phenyl ring.[3][8] This substitution allows the key pharmacophoric interactions to be maintained while significantly increasing the fraction of sp³-hybridized carbons (Fsp³). An increased Fsp³ is strongly correlated with higher clinical success rates, likely due to improved solubility, reduced planarity which disrupts undesirable π-π stacking, and better overall DMPK properties.[8]

Caption: Cyclobutane as a bioisostere for common motifs.

Impact on Pharmacokinetic (ADME) Properties

The incorporation of a cyclobutane ring can have a transformative effect on a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Enhancing Metabolic Stability

One of the most compelling reasons to use a cyclobutane moiety is to improve metabolic stability.[3][6][9] Flexible alkyl chains or other metabolically susceptible groups can be replaced or rigidified by a cyclobutane ring.

-

Causality & Experimental Validation: Metabolism, particularly oxidation by cytochrome P450 (CYP) enzymes, often occurs at sterically accessible, electron-rich sites. The rigid cyclobutane scaffold can:

-

Shield Adjacent Sites: By locking the conformation, it can sterically hinder access of metabolic enzymes to a nearby labile group.

-

Replace Labile Groups: Replacing a metabolically weak spot, like a cyclohexyl ring (prone to hydroxylation), with a more robust cyclobutane can block metabolism at that position entirely.[4]

-

Protocol Insight: This is typically validated through in vitro metabolic stability assays using liver microsomes or hepatocytes. The disappearance of the parent compound over time is measured by LC-MS/MS. A direct comparison between the cyclobutane-containing analog and its predecessor (e.g., the cyclohexyl version) provides a quantitative measure of the improvement in metabolic half-life (t½).

-

Modulating Physicochemical Properties

The introduction of a cyclobutane can favorably alter key physicochemical properties that govern a drug's behavior.

-

Solubility: By disrupting planarity and crystallinity, replacing flat aromatic rings with 3D cyclobutane scaffolds can lead to improved aqueous solubility.[8]

-

Lipophilicity (LogP/LogD): The effect on lipophilicity is context-dependent. While replacing an alkene with a cyclobutane can increase LogP, substituting a phenyl ring with a cyclobutane typically reduces it, which can be beneficial for avoiding toxicity and improving the overall ADME profile.

| Parameter | Typical Effect of Cyclobutane Introduction | Rationale |

| Metabolic Half-life (t½) | Increase | Steric shielding; replacement of labile groups.[3][4] |

| Aqueous Solubility | Increase (vs. planar rings) | Decreased planarity and crystal lattice energy.[8] |

| Lipophilicity (LogP) | Decrease (vs. phenyl ring) | Removal of aromatic system.[8] |

| Permeability | Generally maintained or improved | Favorable balance of lipophilicity and polarity. |

Case Studies: Cyclobutane-Containing Drugs in the Clinic

The theoretical benefits of the cyclobutane moiety are borne out by its successful incorporation into several marketed drugs.[4][5]

-

Carboplatin: One of the earliest and most well-known examples, this platinum-based anticancer drug uses a cyclobutane-1,1-dicarboxylate ligand.[3][10] The bidentate cyclobutane ligand modulates the reactivity of the platinum center compared to its predecessor, cisplatin, resulting in a different toxicity profile and reduced nephrotoxicity.[4]

-

Boceprevir: An inhibitor of the hepatitis C virus (HCV) NS3/4A protease, Boceprevir contains a cyclobutane group that optimally fills a hydrophobic pocket in the enzyme's active site.[4] The cyclobutyl group was found to be significantly more potent than corresponding cyclopropyl or cyclopentyl analogues, highlighting the importance of precise ring size for optimal binding.[4]

-

Ivosidenib (Tibsovo®): An inhibitor of isocitrate dehydrogenase 1 (IDH1) for treating specific cancers. A key optimization step in its discovery was replacing a metabolically unstable cyclohexane ring with a difluorocyclobutanyl group.[4] This change dramatically improved metabolic stability, a critical factor in advancing the molecule to clinical trials and eventual FDA approval.[4]

Key Synthetic Strategies

The historical underuse of cyclobutanes was partly due to perceived synthetic difficulty. However, modern organic chemistry offers several robust methods for their construction.

[2+2] Photocycloaddition

This is a classic and powerful method for forming cyclobutane rings. It involves the light-induced reaction of two alkene-containing molecules.[11][12]

-

Mechanism & Rationale: Upon absorption of UV light, one alkene is promoted to an excited state (typically a triplet state via a sensitizer like benzophenone), which then adds to the ground-state alkene in a stepwise fashion through a 1,4-diradical intermediate to form the four-membered ring.[11] This method is highly effective for creating complex, polycyclic systems.

Caption: Simplified workflow of a [2+2] photocycloaddition.

Other Synthetic Routes

While photocycloaddition is prominent, other methods are also crucial:

-

Transition-Metal Catalyzed Cycloadditions: Various metals can catalyze the [2+2] cycloaddition of alkenes, often under milder conditions and with different selectivity than photochemical methods.[11]

-

Ring Expansions/Contractions: Reactions of cyclopropanes or cyclopentanes can be used to form cyclobutane rings.

-

From Commercially Available Building Blocks: A growing number of functionalized cyclobutane building blocks are commercially available, greatly simplifying their incorporation into target molecules without requiring de novo ring synthesis.[3]

Future Perspectives and Challenges

The cyclobutane moiety is poised for even greater use in drug discovery. Its ability to impart 3D character, enhance metabolic stability, and serve as a versatile bioisostere aligns perfectly with current industry trends aimed at exploring "beyond Rule of 5" chemical space and improving the quality of drug candidates.[8]

Challenges Remain:

-

Stereocontrol: The synthesis of specific stereoisomers of substituted cyclobutanes can be challenging and is often critical for biological activity.

-

Synthetic Scalability: While methods exist, scaling up complex cyclobutane syntheses for manufacturing can be a significant hurdle.

Despite these challenges, the proven advantages of the cyclobutane ring ensure it will remain a highly valuable and increasingly common feature in the medicinal chemist's toolkit, enabling the design of more effective, safer, and sophisticated medicines.

References

-

van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

-

van der Kolk, M. R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

-

Dembitsky, V. M., & Gloriozova, T. A. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 12, 114-142. [Link]

- Flanagan, M. E., et al. (2012). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.

-

ResearchGate. (n.d.). Bioactive cyclobutane-containing alkaloids. Request PDF. [Link]

-

Nam, G., et al. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(5), 1485-1532. [Link]

-

Chen, K., et al. (2023). [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society. [Link]

-

Baran, P. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]

-

Foley, D. J., et al. (2020). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 26(48), 10985-10994. [Link]

-

van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed, 35263505. [Link]

-

Gabay, O., et al. (2022). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Structures of some naturally occurring compounds containing a cyclobutane ring. [Link]

-

Hoffmann, N. (2008). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 108(3), 1052-1103. [Link]

-

Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 11. baranlab.org [baranlab.org]

- 12. pubs.acs.org [pubs.acs.org]

1-Carbamoylcyclobutane-1-carboxylic Acid: A Constrained Amino Acid Analog for Advanced Peptide Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The rational design of peptide-based therapeutics frequently necessitates the incorporation of non-natural amino acids to overcome inherent limitations such as poor metabolic stability and conformational flexibility. Constrained amino acid analogs, which restrict the peptide backbone's rotational freedom, have emerged as a powerful tool in medicinal chemistry. This guide provides a comprehensive technical overview of 1-carbamoylcyclobutane-1-carboxylic acid, a unique constrained amino acid analog. We will delve into its rational design, proposed synthesis, and strategic incorporation into peptides. Furthermore, this guide will explore the profound impact of this modification on peptide conformation, proteolytic stability, and receptor binding affinity, supported by experimental data and detailed protocols.

The Rationale for Conformational Constraint in Peptide Drug Design

Peptides offer high target specificity and potency but are often hampered by their susceptibility to enzymatic degradation and a high degree of conformational flexibility in solution. This flexibility can lead to a significant entropic penalty upon binding to a target receptor, thereby reducing binding affinity. The introduction of conformational constraints into the peptide backbone pre-organizes the peptide into a bioactive conformation, reducing the entropic cost of binding and potentially increasing affinity and selectivity.[1][2]

The cyclobutane ring of 1-carbamoylcyclobutane-1-carboxylic acid serves as a rigid scaffold, restricting the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This constraint can induce and stabilize specific secondary structures, such as β-turns and helices, which are often crucial for biological activity.[3][4] The carbamoyl group provides an additional hydrogen bond donor and acceptor, potentially contributing to intramolecular hydrogen bonding networks that further stabilize the desired conformation or engage in favorable interactions with the target receptor.

Synthesis of 1-Carbamoylcyclobutane-1-carboxylic Acid: A Proposed Pathway

Figure 1: Proposed multi-step synthesis of 1-carbamoylcyclobutane-1-carboxylic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1,1-Cyclobutanedicarboxylic Acid

-

Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl malonate dropwise with stirring.

-

Cyclization: Following the addition of diethyl malonate, add 1,3-dibromopropane dropwise to the reaction mixture. Reflux the mixture for 4-6 hours.

-

Workup and Hydrolysis: After cooling, pour the reaction mixture into water and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield diethyl 1,1-cyclobutanedicarboxylate. Hydrolyze the diester by refluxing with a solution of potassium hydroxide in ethanol/water.

-

Isolation: After hydrolysis, acidify the reaction mixture with concentrated hydrochloric acid to precipitate 1,1-cyclobutanedicarboxylic acid. Filter the solid, wash with cold water, and dry.

Step 2: Synthesis of 1-Aminocyclobutane-1-carboxylic Acid

-

Decarboxylation: Heat 1,1-cyclobutanedicarboxylic acid at its melting point until carbon dioxide evolution ceases to yield cyclobutanecarboxylic acid.[3]

-

Halogenation: Reflux a solution of cyclobutanecarboxylic acid and N-bromosuccinimide (NBS) in carbon tetrachloride with a radical initiator such as azobisisobutyronitrile (AIBN).

-

Azidation: Dissolve the resulting 1-bromocyclobutane-1-carboxylic acid in dimethylformamide (DMF) and treat with sodium azide at room temperature.

-

Reduction: Hydrogenate the 1-azidocyclobutane-1-carboxylic acid using palladium on carbon (Pd/C) as a catalyst in a suitable solvent like methanol to yield 1-aminocyclobutane-1-carboxylic acid.

Step 3: Synthesis of 1-Carbamoylcyclobutane-1-carboxylic Acid

-

Protection: Protect the amino group of 1-aminocyclobutane-1-carboxylic acid with a suitable protecting group such as di-tert-butyl dicarbonate (Boc2O) or 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu) under basic conditions.

-

Amide Formation: Activate the carboxylic acid of the N-protected amino acid using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as diisopropylethylamine (DIPEA). Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent to form the protected 1-carbamoylcyclobutane-1-carboxylic acid.[5][6]

-

Deprotection: Remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc, piperidine for Fmoc) to yield the final product, 1-carbamoylcyclobutane-1-carboxylic acid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The synthesized 1-carbamoylcyclobutane-1-carboxylic acid, with its amino group protected (e.g., as Fmoc-1-carbamoylcyclobutane-1-carboxylic acid), can be readily incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols.[7][8]

Figure 2: General workflow for incorporating 1-carbamoylcyclobutane-1-carboxylic acid into a peptide using SPPS.

Detailed SPPS Protocol

-

Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amides) in an appropriate solvent like DMF.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Coupling: Activate the Fmoc-1-carbamoylcyclobutane-1-carboxylic acid with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF. Add this solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin extensively with DMF to remove unreacted reagents.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

-

Final Deprotection and Cleavage: After the final coupling and deprotection cycle, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove all side-chain protecting groups.

-

Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide should be confirmed by mass spectrometry and analytical HPLC.

Impact on Peptide Properties: A Data-Driven Analysis

The incorporation of 1-carbamoylcyclobutane-1-carboxylic acid is anticipated to significantly enhance key biophysical and pharmacological properties of peptides.

Conformational Stabilization

The rigid cyclobutane ring restricts the conformational freedom of the peptide backbone, promoting the formation of well-defined secondary structures.[3][4] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.

Enhanced Proteolytic Stability

The steric hindrance provided by the cyclobutane ring can shield adjacent peptide bonds from enzymatic cleavage. This increased resistance to proteolysis can significantly extend the in vivo half-life of the peptide therapeutic.[9]

| Peptide | Modification | Half-life (in human serum) | Fold Increase | Reference |

| Linear Peptide | None | ~3 hours | 1x | [10] |

| Stapled Peptide | Hydrocarbon staple with cyclobutane-based amino acids | >12 hours | >4x | [10] |

Table 1: Example of Increased Proteolytic Stability with Cyclobutane-Containing Constrained Peptides.

Modulation of Binding Affinity

By locking the peptide into a bioactive conformation, the incorporation of 1-carbamoylcyclobutane-1-carboxylic acid can lead to a significant improvement in binding affinity for the target receptor. While specific data for this exact analog is not yet available, studies on similar constrained amino acids have demonstrated this principle.[11][12]

| Peptide | Modification | Binding Affinity (IC50) | Fold Improvement | Reference |

| Native Peptide | Thr-Lys-Pro-Arg (Tuftsin) | Baseline | 1x | [13] |

| Analog | [MThr1]tuftsin (with a cyclobutane analog of Threonine) | Significantly lower IC50 | >1x (more active) | [13] |

Table 2: Example of Enhanced Biological Activity with Cyclobutane-Containing Amino Acid Analogs.

Analytical Characterization of Constrained Peptides

A thorough analytical characterization is crucial to confirm the structure, purity, and conformational properties of peptides containing 1-carbamoylcyclobutane-1-carboxylic acid.

| Analytical Technique | Information Obtained |

| Mass Spectrometry (MS) | Confirms the molecular weight of the synthesized peptide, verifying the successful incorporation of the constrained amino acid. |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final peptide product. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information on the three-dimensional structure and conformational dynamics of the peptide in solution. |

| Circular Dichroism (CD) Spectroscopy | Characterizes the secondary structure content (e.g., α-helix, β-sheet, β-turn) of the peptide. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Provides information on the hydrogen bonding network and secondary structure. |

Table 3: Key Analytical Techniques for the Characterization of Constrained Peptides.[6][14]

Conclusion and Future Perspectives

1-Carbamoylcyclobutane-1-carboxylic acid represents a promising and versatile building block for the design of next-generation peptide therapeutics. Its ability to induce conformational constraint, enhance proteolytic stability, and potentially improve binding affinity makes it a valuable tool for overcoming the traditional limitations of peptide-based drugs. The proposed synthetic pathway and incorporation strategy provide a clear roadmap for researchers to explore the potential of this unique constrained amino acid in their drug discovery and development programs. Future studies should focus on the experimental validation of the proposed synthesis, the systematic evaluation of its impact on a diverse range of peptide scaffolds, and the exploration of its potential in targeting challenging protein-protein interactions.

References

-

Semantic Scholar. (n.d.). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Retrieved from [Link]

-

Wikipedia. (2023). Cyclobutanecarboxylic acid. Retrieved from [Link]

-

BioVera. (n.d.). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]

-

PubMed. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

MDPI. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Retrieved from [Link]

-

MDPI. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Retrieved from [Link]

-

RSC Publishing. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Retrieved from [Link]

-

ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

-

Frontiers. (2020). Rapid in silico Design of Potential Cyclic Peptide Binders Targeting Protein-Protein Interfaces. Retrieved from [Link]

-

PubMed Central. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

-

PubMed Central. (n.d.). Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists. Retrieved from [Link]

-

ACS Publications. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Retrieved from [Link]

-

PubMed Central. (2021). Rational Design of Constrained Peptides as Protein Interface Inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Retrieved from [Link]

-

ACS Publications. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from [Link]

-

PubMed Central. (2019). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Retrieved from [Link]

-

PubMed Central. (2021). Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. Retrieved from [Link]

-

PubMed Central. (2018). General lack of structural characterization of chemically synthesized long peptides. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. General lack of structural characterization of chemically synthesized long peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]

- 8. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 1-Carbamoylcyclobutane-1-carboxylic Acid

This guide provides an in-depth analysis of the spectroscopic techniques used to characterize the novel bicyclic compound, 1-carbamoylcyclobutane-1-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating theoretical principles with practical insights, this guide aims to serve as an essential resource for the structural elucidation and quality control of this and structurally related molecules.

Introduction: The Significance of Substituted Cyclobutanes

Cyclobutane derivatives are crucial scaffolds in medicinal chemistry and materials science, offering unique three-dimensional frameworks that can impart desirable pharmacokinetic and physical properties. 1-carbamoylcyclobutane-1-carboxylic acid, in particular, presents an interesting case study due to the presence of two distinct functional groups—a carboxylic acid and a primary amide—both attached to a quaternary carbon within a strained four-membered ring. This unique arrangement dictates its chemical reactivity, potential for intermolecular interactions, and, consequently, its spectroscopic signature. Understanding these spectroscopic characteristics is paramount for confirming its synthesis, assessing purity, and predicting its behavior in various chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 1-carbamoylcyclobutane-1-carboxylic acid, both ¹H and ¹³C NMR provide critical information about its carbon skeleton and the electronic environment of its protons.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate spectral interpretation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow down the exchange of labile protons, making the -OH and -NH₂ protons potentially observable.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: -2 to 12 ppm.

-

A relaxation delay of 1-2 seconds is generally sufficient.

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon.

-

A wider spectral width is required (e.g., 0 to 200 ppm).[1][2]

-

Due to the low natural abundance of ¹³C and the presence of a quaternary carbon, a longer acquisition time with a greater number of scans is necessary.[1]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Diagram: NMR Workflow

Caption: Workflow for NMR analysis.

Predicted ¹H NMR Spectral Data

Due to the molecule's symmetry, the six protons on the cyclobutane ring are expected to exhibit complex splitting patterns. The chemical shifts are influenced by the electronegative carboxyl and carbamoyl groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH ₂- (alpha to COOH/CONH₂) | 2.5 - 3.0 | Multiplet | 4H |

| -CH ₂- (beta to COOH/CONH₂) | 2.0 - 2.5 | Multiplet | 2H |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |

| -CONH ₂ | 7.0 - 8.5 | Two Broad Singlets | 2H |

-

Causality: The protons alpha to the electron-withdrawing groups are deshielded and thus appear at a lower field (higher ppm). The protons of the carboxylic acid and amide are labile and often appear as broad signals. Their chemical shifts are highly dependent on concentration and the solvent used.[3][4] For comparison, the protons on the cyclobutane ring of cyclobutanecarboxylic acid appear in the range of 1.8-3.2 ppm.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, reflecting the symmetry of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C =O (Carboxylic Acid) | 170 - 185 |

| C =O (Amide) | 165 - 180 |

| Quaternary C | 50 - 65 |

| -C H₂- (alpha to C) | 30 - 45 |

| -C H₂- (beta to C) | 15 - 25 |

-

Expertise & Experience: The carbonyl carbons of the carboxylic acid and amide are the most deshielded, appearing at the downfield end of the spectrum.[3][5] The quaternary carbon, being attached to two electron-withdrawing groups, will also be significantly deshielded compared to a typical aliphatic carbon. In 1,1-cyclobutanedicarboxylic acid, a structurally similar compound, the quaternary carbon and the methylene carbons of the ring appear at distinct chemical shifts, which supports these predictions.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and subtracted from the sample spectrum.

Diagram: IR Spectroscopy Workflow

Sources

The Enduring Allure of a Strained Ring: A Technical Guide to the Discovery and Synthetic Evolution of Cyclobutane Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane ring, a seemingly simple four-carbon cycloalkane, has captivated and challenged chemists for over a century. Its inherent ring strain, a source of both unique reactivity and synthetic difficulty, has made it a fascinating building block in organic chemistry. When functionalized with a carboxylic acid, this strained scaffold transforms into a versatile synthon, unlocking access to a diverse array of complex molecules with significant applications, particularly in the realm of medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of cyclobutane carboxylic acids, offering insights into the causalities behind experimental choices and providing detailed methodologies for their preparation.

A Contentious Beginning: The Early History and Eventual Triumph of Cyclobutane Carboxylic Acid Synthesis

The late 19th century was a period of burgeoning exploration in organic synthesis, with chemists boldly venturing into the construction of novel carbocyclic systems. However, the synthesis of small rings, particularly cyclobutanes, was fraught with misconceptions and experimental challenges. The prevailing belief at the time was that rings smaller than six carbons would be too unstable to exist[1].

Early forays into this new territory were marked by a series of mistaken identities. In 1881, Markownikoff and Krestownikoff reported what they believed to be the first synthesis of a cyclobutanedicarboxylic acid[2]. Their work, and subsequent investigations by other prominent chemists of the era, would later be proven incorrect, with the actual products being misidentified cyclopropane or acyclic structures. These early efforts, though ultimately flawed, were crucial in highlighting the complexities of small ring formation and spurred further investigation into reliable synthetic routes.

The definitive breakthrough came in 1883 from the persistent efforts of William Perkin, Jr.[1][3]. In a landmark achievement, Perkin successfully synthesized cyclobutanecarboxylic acid, providing irrefutable proof of the existence of stable four-membered carbocycles[1][3]. His initial attempts, like those of his contemporaries, were not without their own misinterpretations of the resulting products. However, his meticulous work and careful characterization ultimately led to the unambiguous synthesis of this foundational molecule, a feat that opened a new chapter in organic chemistry.

Classical Approaches to a Strained Target: The Malonic Ester Synthesis

For decades following Perkin's discovery, the malonic ester synthesis remained the cornerstone for the preparation of cyclobutanecarboxylic acid and its derivatives. This robust and reliable method, while multi-stepped, provided a dependable route to these valuable compounds. The causality behind this choice of strategy lies in the exceptional nucleophilicity of the enolate derived from diethyl malonate, which readily participates in double alkylation with a suitable 1,3-dihalopropane.

The overall synthetic strategy involves two key transformations: the formation of 1,1-cyclobutanedicarboxylic acid followed by a thermal decarboxylation.

Experimental Protocol: Synthesis of Cyclobutanecarboxylic Acid via Diethyl Malonate

This protocol is a well-established procedure for the gram-scale synthesis of cyclobutanecarboxylic acid.

Part A: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine diethyl malonate and 1,3-dibromopropane.

-

Base Addition: Prepare a solution of sodium ethoxide in absolute ethanol. Slowly add the sodium ethoxide solution to the reaction mixture while maintaining a gentle reflux. The sodium ethoxide serves to deprotonate the diethyl malonate, forming the nucleophilic enolate.

-

Cyclization: The enolate undergoes a tandem SN2 reaction. The first alkylation forms a γ-bromopropyl malonic ester intermediate. A second intramolecular alkylation then occurs, leading to the formation of the cyclobutane ring.

-

Workup: After the reaction is complete, neutralize the mixture and remove the ethanol by distillation. The crude diethyl 1,1-cyclobutanedicarboxylate is then isolated.

Part B: Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid

-

Saponification: The crude diethyl 1,1-cyclobutanedicarboxylate is hydrolyzed using a strong base, such as potassium hydroxide in aqueous ethanol. This step converts the ester groups into their corresponding carboxylate salts.

-

Acidification: After hydrolysis, the reaction mixture is acidified with a strong mineral acid (e.g., HCl). This protonates the carboxylate salts, yielding the free 1,1-cyclobutanedicarboxylic acid, which often precipitates from the solution.

Part C: Decarboxylation to Cyclobutanecarboxylic Acid

-

Thermal Decomposition: The purified 1,1-cyclobutanedicarboxylic acid is heated to its melting point (around 160-170 °C)[4]. At this temperature, one of the carboxylic acid groups is eliminated as carbon dioxide.

-

Purification: The resulting crude cyclobutanecarboxylic acid is then purified by distillation to yield the final product.

The Modern Synthetic Arsenal: Expanding the Cyclobutane Toolkit

While the malonic ester synthesis remains a valuable tool, the demands of modern organic and medicinal chemistry for efficiency, stereocontrol, and functional group tolerance have driven the development of new synthetic methodologies. These modern approaches offer alternative and often more elegant pathways to cyclobutane carboxylic acids and their derivatives.

[2+2] Cycloadditions: A Convergent and Powerful Strategy

The [2+2] cycloaddition reaction, particularly the photochemical variant, has emerged as a powerful and convergent method for the construction of the cyclobutane core. This approach involves the direct union of two olefinic components to form the four-membered ring in a single step. The choice of this strategy is often dictated by the desire for rapid access to complex cyclobutane structures with a high degree of stereochemical control.

A common implementation of this strategy for the synthesis of cyclobutane carboxylic acid derivatives involves the photochemical [2+2] cycloaddition of an alkene with an α,β-unsaturated carbonyl compound, such as acrylic acid or its esters.

Illustrative Protocol: Photochemical [2+2] Cycloaddition